REACTION_CXSMILES
|
C([C:4]1[CH:9]=[CH:8][C:7]([NH:10][C:11](=[O:17])/[CH:12]=[CH:13]\[C:14]([OH:16])=O)=[CH:6][CH:5]=1)(O)=O.[C:18]([O:21]C(=O)C)(=[O:20])C.C([O-])(=O)C.[Na+]>>[O:16]=[C:14]1[CH:13]=[CH:12][C:11](=[O:17])[N:10]1[C:7]1[C:6]([C:18]([OH:21])=[O:20])=[CH:5][CH:4]=[CH:9][CH:8]=1 |f:2.3|
|
Name
|
|
Quantity
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5 g
|
Type
|
reactant
|
Smiles
|
C(=O)(O)C1=CC=C(C=C1)NC(\C=C/C(=O)O)=O
|
Name
|
|
Quantity
|
4 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
3.48 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
TEMPERATURE
|
Details
|
After heating
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Type
|
CUSTOM
|
Details
|
excess acetic anhydride was removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue purified by column chromatography
|
Name
|
|
Type
|
product
|
Smiles
|
O=C1N(C(C=C1)=O)C1=CC=CC=C1C(=O)O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 33% |
Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |